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Application of Tungsten Trisulfide Composites in Drug Delivery: A Field in Its Infancy

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Initial research into the drug delivery applications of tungsten trisulfide (WS₃) composites reveals that this is an emerging area with limited available data. While tungsten trisulfide is being explored for various biomedical applications, including photothermal therapy, its role as a drug delivery vehicle is not yet well-established in scientific literature. A protocol for the synthesis of crystalline WS₃ nanoparticles for potential drug delivery has been outlined, suggesting a theoretical basis for its use.[1] However, the bulk of current research on tungsten sulfide-based drug delivery systems is centered on its more extensively studied counterpart, tungsten disulfide (WS₂).

Given the nascent stage of research on WS₃, this document will provide a comprehensive overview of the well-documented drug delivery applications of tungsten disulfide (WS₂) composites. The principles, protocols, and data presented for WS₂ can serve as a foundational framework for researchers and drug development professionals interested in exploring the potential of WS₃ composites. The methodologies for synthesis, drug loading, and release studies are often analogous for similar transition metal dichalcogenides.

Application Notes and Protocols for Tungsten Disulfide (WS₂) Composites in Drug Delivery

Audience: Researchers, scientists, and drug development professionals.



Introduction to Tungsten Disulfide (WS₂) Composites in Drug Delivery

Tungsten disulfide (WS₂) is a transition metal dichalcogenide that has garnered significant attention for its potential in biomedical applications, particularly in drug delivery and cancer therapy.[2][3][4][5] Its two-dimensional layered structure provides a high surface area for efficient drug loading.[2] Furthermore, WS₂ exhibits strong near-infrared (NIR) absorbance, making it an excellent agent for photothermal therapy (PTT), which can be combined with chemotherapy for synergistic effects.[2][5] WS₂-based nanocomposites are often functionalized with polymers like polyethylene glycol (PEG) to improve their stability, biocompatibility, and circulation time in the body.[6] These composites can be designed to release their drug payload in response to specific stimuli in the tumor microenvironment, such as acidic pH or external triggers like NIR light.[2]

Quantitative Data on WS₂ Composite-Based Drug Delivery Systems

The following tables summarize key quantitative data from various studies on doxorubicin (DOX) delivery using WS₂-based nanocomposites.

Table 1: Drug Loading and Encapsulation Efficiency

WS₂ Composite System	Drug	Loading Capacity (%)	Encapsulation Efficiency (%)	Reference
WS ₂ -PEG with DOX and ICG (WID-M-FA)	DOX	24.2	Not Reported	[2]
WS ₂ -PEG with DOX and ICG (WID-M-FA)	ICG	22.9	Not Reported	[2]

Table 2: In Vitro Drug Release Under Different Conditions



WS ₂ Composit e System	Drug	рН	Time (h)	Cumulati ve Release (%)	NIR Irradiatio n	Referenc e
WID-M-FA	DOX	7.4	72	30.9	No	[2]
WID-M-FA	ICG	7.4	72	19.5	No	[2]
WID (without membrane coating)	DOX	7.4	72	44.3	No	[2]
WID (without membrane coating)	ICG	7.4	72	35.2	No	[2]
WS ₂ - IO@MS- PEG/DOX	DOX	7.4	Not specified	~12.5	No	[2]
WS ₂ - IO@MS- PEG/DOX	DOX	5.5	24	42.5	No	[2]
WS2- IO@MS- PEG/DOX	DOX	5.5	Not specified	43	Yes (808 nm, 0.8 W/cm²)	[2]
WS ₂ - IO@MS- PEG/DOX	DOX	7.4	Not specified	~25	Yes (808 nm, 0.8 W/cm²)	[2]

Experimental Protocols

This protocol describes a common method for synthesizing WS₂ nanosheets and functionalizing them with polyethylene glycol (PEG) for improved biocompatibility and stability.

Workflow for Synthesis of PEGylated WS2 Nanosheets





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Caption: Workflow for the synthesis and PEGylation of WS2 nanosheets.

Materials:

- Tungsten hexachloride (WCl₆)
- Thioacetamide (C₂H₅NS)
- · Distilled water
- Ethanol
- Amine-terminated polyethylene glycol (NH₂-PEG)

Protocol:

- Synthesis of WS2 Nanosheets (Hydrothermal Method):
 - 1. Dissolve WCl₆ and thioacetamide in distilled water in a molar ratio of 1:4.
 - 2. Stir the solution for 1 hour at room temperature.
 - 3. Transfer the solution to a Teflon-lined stainless-steel autoclave and heat at 180°C for 24 hours.
 - 4. Allow the autoclave to cool to room temperature.
 - 5. Collect the black precipitate by centrifugation.

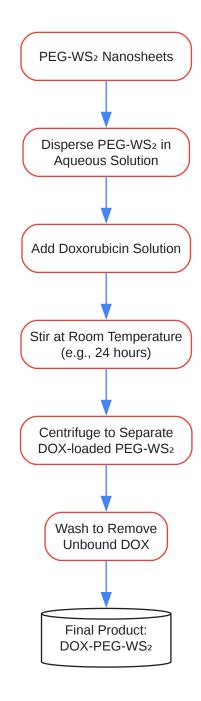


- 6. Wash the product repeatedly with distilled water and ethanol to remove unreacted precursors.
- 7. Dry the resulting WS₂ nanosheets in a vacuum oven at 60°C.
- PEGylation of WS2 Nanosheets:
 - 1. Disperse the synthesized WS₂ nanosheets in deionized water through ultrasonication.
 - 2. Add an aqueous solution of NH2-PEG to the WS2 dispersion.
 - 3. Stir the mixture at room temperature for 24 hours to allow for the covalent attachment of PEG to the WS₂ surface.
 - 4. Purify the PEGylated WS₂ nanosheets by repeated centrifugation and washing to remove excess PEG.
 - 5. Resuspend the final product in a suitable solvent for storage.

This protocol outlines the procedure for loading the chemotherapeutic drug doxorubicin onto the surface of PEGylated WS₂ nanosheets.

Workflow for Doxorubicin Loading





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Caption: Experimental workflow for loading doxorubicin onto PEG-WS2 nanosheets.

Materials:

- PEGylated WS₂ nanosheets
- Doxorubicin hydrochloride (DOX)



· Phosphate-buffered saline (PBS) or deionized water

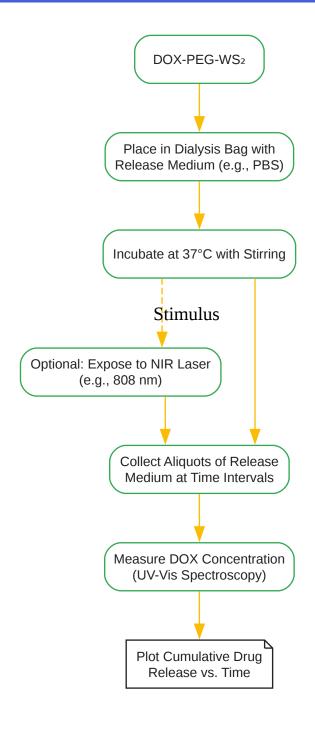
Protocol:

- Disperse a known concentration of PEG-WS2 nanosheets in PBS (pH 7.4).
- Prepare a stock solution of DOX in the same buffer.
- Add the DOX solution to the PEG-WS₂ dispersion at a predetermined weight ratio.
- Stir the mixture in the dark at room temperature for 24 hours to facilitate drug loading via electrostatic interactions and π - π stacking.
- Collect the DOX-loaded PEG-WS2 nanosheets (DOX-PEG-WS2) by centrifugation.
- Wash the product with PBS to remove any unbound DOX.
- Quantify the amount of loaded DOX by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm). The loading capacity can be calculated as: (mass of loaded drug / mass of nanosheets) x 100%.

This protocol describes how to evaluate the release of DOX from DOX-PEG-WS₂ in vitro under different conditions, simulating physiological and tumor microenvironments.

Workflow for In Vitro Drug Release Study





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Caption: General workflow for an in vitro drug release study.

Materials:

- DOX-PEG-WS2 nanosheets
- Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)



- Dialysis membrane (with an appropriate molecular weight cut-off)
- Shaking incubator or water bath
- NIR laser (808 nm, for stimulated release studies)

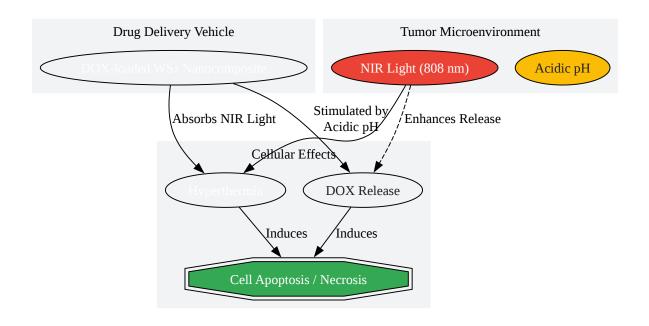
Protocol:

- Place a known amount of DOX-PEG-WS₂ into a dialysis bag containing a small volume of release medium (e.g., PBS at pH 7.4 or 5.5).
- Immerse the sealed dialysis bag in a larger volume of the same release medium.
- Maintain the system at 37°C with constant, gentle stirring.
- For NIR-stimulated release, irradiate the sample with an 808 nm laser at a specific power density (e.g., 0.8 W/cm²) for a set duration at desired time points.
- At predetermined time intervals, withdraw a small aliquot of the release medium from the
 external solution and replace it with an equal volume of fresh medium to maintain sink
 conditions.
- Measure the concentration of released DOX in the collected aliquots using UV-Vis spectrophotometry.
- Calculate the cumulative percentage of drug release over time.

Signaling Pathways and Mechanisms

The therapeutic effect of drug-loaded WS₂ composites in cancer therapy often involves a combination of chemotherapy and photothermal therapy.





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